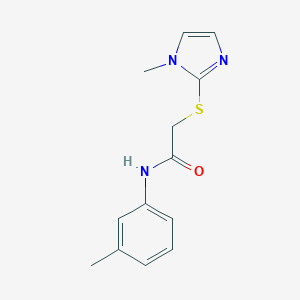
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TTA-1 and has been found to possess several unique properties that make it a promising candidate for various research studies.
作用机制
The mechanism of action of TTA-1 involves the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates several proteins involved in various cellular processes. Inhibition of CK2 activity by TTA-1 leads to the modulation of several cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
TTA-1 has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TTA-1 has also been found to induce apoptosis in cancer cells. In addition, TTA-1 has been shown to modulate the activity of several signaling pathways involved in cancer development and progression.
实验室实验的优点和局限性
TTA-1 has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit CK2 activity, which makes it a promising candidate for cancer research. However, TTA-1 has some limitations, including its solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the research of TTA-1. One potential direction is the development of TTA-1 analogs that possess improved solubility and potency. Another potential direction is the study of TTA-1 in combination with other cancer therapies. Furthermore, the potential use of TTA-1 in other diseases, such as neurodegenerative diseases, is also an area of future research.
合成方法
The synthesis of TTA-1 involves the reaction of 4-methoxybenzaldehyde, 4-methylbenzoyl chloride, and 2-aminobenzophenone in the presence of a base and a catalyst. The reaction proceeds through a series of steps, leading to the formation of TTA-1. This synthesis method has been optimized to yield high purity and high-quality TTA-1.
科学研究应用
TTA-1 has been extensively studied for its potential applications in scientific research. It has been found to possess several unique properties that make it a promising candidate for various research studies. TTA-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes, including cell growth, differentiation, and apoptosis. This inhibition of CK2 activity has been found to have several potential applications in cancer research.
属性
产品名称 |
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C30H28N2O3 |
分子量 |
464.6 g/mol |
IUPAC 名称 |
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O3/c1-19-11-13-21(14-12-19)29(34)28-26(20-15-17-23(35-2)18-16-20)27-24(9-6-10-25(27)33)32(30(28)31)22-7-4-3-5-8-22/h3-5,7-8,11-18,26H,6,9-10,31H2,1-2H3 |
InChI 键 |
JXAYBLWXLRIJNB-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)